Thiamine-13C3 Hydrochloride

Description

Significance of Stable Isotope Tracers in Contemporary Biology

Stable isotope tracers, which are non-radioactive, have become indispensable tools in contemporary biology for investigating the metabolism of carbohydrates, fats, and proteins in vivo. maastrichtuniversity.nl Their use is particularly advantageous due to their safety profile, allowing for studies in humans and other living organisms over extended periods. bitesizebio.commaastrichtuniversity.nl Isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are commonly employed. fiveable.me When a molecule is labeled with a stable isotope, it becomes distinguishable from its naturally occurring, unlabeled counterpart (the tracee) by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. maastrichtuniversity.nlsigmaaldrich.com This allows researchers to follow the labeled molecule's path through complex metabolic networks, revealing metabolic fluxes, pathway contributions, and the kinetics of biochemical reactions. fiveable.menih.gov The ability to trace the movement and transformation of biomolecules within a living system provides a deeper understanding of cellular processes in both health and disease. scbt.comnih.gov

Overview of Thiamine (B1217682) (Vitamin B1) in Biological Systems

Thiamine, also known as vitamin B1, is a water-soluble vitamin essential for proper cellular function. nih.govnih.gov It plays a critical role as a coenzyme in the metabolism of carbohydrates, fats, and proteins. nih.govnih.gov The biologically active form of thiamine is thiamine diphosphate (B83284) (TDP), also known as thiamine pyrophosphate (TPP), which is formed in the body from thiamine. medscape.compharmaffiliates.com TDP is a crucial cofactor for several key enzymes involved in central metabolic pathways. pubcompare.aimedchemexpress.com

These enzymes include:

Pyruvate (B1213749) dehydrogenase complex: which links glycolysis to the citric acid cycle (TCA cycle). nih.gov

α-ketoglutarate dehydrogenase: a key enzyme in the TCA cycle. medscape.com

Transketolase: an important enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is vital for the synthesis of nucleotides and NADPH. nih.gov

Through its role in these fundamental processes, thiamine is indispensable for cellular energy production, particularly for the brain and nervous system which rely heavily on glucose metabolism. medlineplus.govmedicalnewstoday.com It is also involved in nerve signal conduction and muscle contraction. medlineplus.gov

Rationale for the Use of Thiamine-13C3 Hydrochloride in Research

This compound is a stable isotope-labeled version of thiamine hydrochloride. In this compound, three carbon atoms in the thiamine molecule are replaced with the Carbon-13 isotope. synzeal.comlgcstandards.com This labeling makes it a valuable tracer for studying the absorption, distribution, and metabolism of thiamine in the body. clearsynth.com By introducing this compound into a biological system, researchers can track the labeled thiamine and its metabolites, providing precise insights into its metabolic pathways and the function of thiamine-dependent enzymes. pharmaffiliates.com This labeled compound is particularly useful in metabolomics and clinical research to investigate thiamine deficiency and related disorders. clearsynth.comisotope.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉¹³C₃H₁₈Cl₂N₄OS | lgcstandards.cominvivochem.com |

| Molecular Weight | 340.25 | lgcstandards.comisotope.cominvivochem.com |

| Appearance | White to off-white or yellow solid powder | pharmaffiliates.cominvivochem.com |

| Chemical Purity | Typically >95% | lgcstandards.comisotope.com |

| Storage Temperature | -20°C or 2-8°C, protected from light | pharmaffiliates.comisotope.cominvivochem.com |

The use of Carbon-13 (¹³C) as a stable isotope label offers several distinct advantages for metabolic research:

Enhanced Detection and Quantification: The mass difference between ¹³C and the naturally abundant ¹²C allows for sensitive detection and accurate quantification of labeled metabolites using mass spectrometry. numberanalytics.com This enables researchers to determine the number of carbon atoms from the tracer that have been incorporated into a product molecule, which greatly aids in the determination of molecular formulae. frontiersin.org

Pathway Elucidation: ¹³C-labeled tracers are instrumental in mapping metabolic pathways. By analyzing the patterns of ¹³C incorporation into downstream metabolites, researchers can determine the relative activities of different metabolic routes. nih.govnumberanalytics.com

Flux Analysis: ¹³C metabolic flux analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. nih.gov This provides a detailed understanding of cellular physiology that is not achievable with other methods. nih.gov

NMR Spectroscopy Benefits: In Nuclear Magnetic Resonance (NMR) studies, ¹³C offers a large chemical shift range (approximately 200 ppm) compared to protons (¹H, approximately 10 ppm). frontiersin.org This wider range reduces spectral overlap and improves the ability to analyze complex mixtures of metabolites. frontiersin.org

Safety: As a stable, non-radioactive isotope, ¹³C is safe for use in a wide range of in vivo studies, including those involving human subjects. bitesizebio.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18Cl2N4OS |

|---|---|

Molecular Weight |

340.25 g/mol |

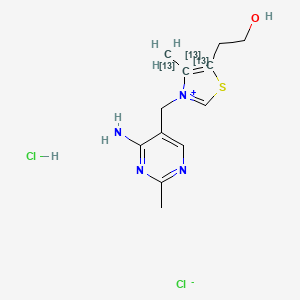

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-(113C)methyl-(4,5-13C2)1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

InChI |

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i1+1,8+1,11+1;; |

InChI Key |

DPJRMOMPQZCRJU-MNCNMYTISA-M |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)C[N+]2=CS[13C](=[13C]2[13CH3])CCO.Cl.[Cl-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Thiamine 13c3 Hydrochloride

Strategies for Site-Specific Carbon-13 Enrichment

The synthesis of Thiamine-13C3 Hydrochloride hinges on the preparation of isotopically labeled precursors for one of its two constituent heterocyclic rings: the pyrimidine (B1678525) or the thiazole (B1198619). The classic and still widely utilized method for synthesizing thiamine (B1217682) involves the condensation of a pyrimidine moiety with a pre-formed thiazole ring. This convergent synthesis allows for the introduction of isotopic labels into either component before the final coupling step.

Thiazole Ring Labeling Approaches

A common strategy for producing this compound involves the synthesis of a 13C-labeled 4-methyl-5-(2-hydroxyethyl)thiazole precursor. The carbon-13 atoms can be incorporated into the thiazole ring through various synthetic routes that utilize simple, commercially available labeled starting materials.

One approach begins with the synthesis of labeled intermediates that will form the backbone of the thiazole ring. For instance, multi-step syntheses starting from precursors like α-acetobutyrolactone can be adapted to use 13C-labeled reagents to introduce the isotopic atoms at desired positions. The synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole has been achieved through methods involving the reaction of 3-acetylpropanol with thiourea (B124793) under acidic conditions, followed by a series of reactions including diazotization and reduction. By employing 13C-labeled 3-acetylpropanol, the carbon-13 atoms can be strategically placed within the thiazole structure.

Pyrimidine Ring Labeling Considerations

Alternatively, the carbon-13 labels can be introduced into the pyrimidine portion of the thiamine molecule, specifically 4-amino-2-methyl-5-halomethylpyrimidine. Biosynthetic studies have provided insights into potential precursors for labeling this ring system, with compounds like glycine (B1666218) and formate (B1220265) being identified as sources for the carbon and nitrogen atoms of the pyrimidine ring in organisms such as E. coli and Salmonella typhimurium. While these findings primarily relate to biological synthesis, they can inform the design of chemical syntheses by highlighting key building blocks.

The chemical synthesis of the pyrimidine moiety can be designed to incorporate 13C atoms from labeled precursors. For example, the synthesis could start from simple labeled molecules that are then elaborated into the more complex pyrimidine ring structure.

Precursor Design and Isotopic Incorporation Efficiency

Commercial suppliers of this compound report high levels of isotopic purity, often reaching 99 atom % 13C. This indicates that the synthetic methodologies employed are highly efficient in transferring the carbon-13 label from the initial precursors to the final thiamine molecule. Achieving such high efficiency typically involves carefully controlled reaction conditions to minimize isotopic scrambling and the use of precursors where the labeled positions are chemically stable throughout the synthetic sequence.

The following table provides an overview of potential labeled precursors and their corresponding labeled positions in the final this compound molecule, based on common synthetic strategies.

| Labeled Precursor Example | Potential Labeled Positions in Thiamine-13C3 |

| [1,2,3-13C3]3-acetylpropanol | Thiazole ring carbons |

| [1,2-13C2]Glycine & [13C]Formate | Pyrimidine ring carbons |

Purification and Isotopic Purity Assessment for Labeled Thiamine

Following the synthesis, rigorous purification and comprehensive analysis are essential to ensure the chemical and isotopic purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of thiamine and its derivatives. Various HPLC methods, including reversed-phase chromatography with UV or fluorescence detection, have been developed for the separation and quantification of thiamine.

The assessment of isotopic purity is a crucial final step. This is typically accomplished using a combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry provides precise mass measurements that can confirm the incorporation of the desired number of 13C atoms. Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that utilizes the isotopically labeled compound as an internal standard for the accurate measurement of the unlabeled analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is an indispensable tool for determining the exact location of the carbon-13 labels within the thiamine molecule. The chemical shifts and coupling patterns in the 13C NMR spectrum provide unambiguous evidence of the site-specific enrichment. drugbank.comhmdb.ca

The combination of these analytical techniques ensures that the final this compound product meets the high purity standards required for its applications in research and clinical diagnostics.

Analytical Applications of Thiamine 13c3 Hydrochloride

Development and Validation of Quantitative Assayssci-hub.seeuropa.eu

The development of robust and reliable quantitative assays is fundamental for the accurate measurement of thiamine (B1217682) and its metabolites in various matrices, including clinical samples, fortified foods, and pharmaceutical preparations. scientificlabs.iescientificlabs.co.uk Thiamine-13C3 Hydrochloride is instrumental in the validation of these assays, helping to establish key performance characteristics such as accuracy, precision, linearity, and limits of detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Thiamine and its Metabolitesscientificlabs.iescientificlabs.co.uksigmaaldrich.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the sensitive and selective quantification of thiamine and its phosphorylated derivatives (thiamine monophosphate and thiamine pyrophosphate). nih.gov The technique offers high specificity, reducing interferences from complex sample matrices. nih.gov Stable-labeled internal standards like this compound are essential for these methods to correct for analytical variability. scientificlabs.iescientificlabs.co.uk

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative analysis. researchgate.net this compound is perfectly suited for this application, where a known amount of the labeled compound is added to a sample at the beginning of the analytical process. researchgate.net Because the labeled internal standard is chemically identical to the unlabeled analyte, it experiences the same losses during sample preparation, extraction, and analysis. fao.org

By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to the labeled internal standard, an accurate quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. researchgate.net This approach is widely used in clinical testing for thiamine deficiency, quality control of dietary supplements, and the analysis of fortified foods. scientificlabs.iecerilliant.com

In tandem mass spectrometry, quantification is often performed using Multiple Reaction Monitoring (MRM). This highly selective technique involves monitoring specific fragmentation patterns of a target analyte. nih.gov A precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is then selected in the third quadrupole. nih.gov

For the analysis of thiamine, the protonated molecule ([M+H]⁺) typically serves as the precursor ion. A common and stable fragmentation involves the cleavage of the bond between the pyrimidine (B1678525) and thiazole (B1198619) rings, yielding a characteristic product ion. For unlabeled thiamine, the transition of m/z 265 → 122 is frequently monitored. researchgate.netfao.orgresearchgate.net

For this compound, the precursor ion has a mass-to-charge ratio of m/z 268. The specific MRM transition for the labeled standard depends on the location of the 13C atoms. Assuming the label is on the pyrimidine moiety, the fragmentation would still produce an unlabeled thiazole fragment at m/z 122. The optimization of collision energy for these specific transitions is crucial for achieving maximum sensitivity in an assay. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Thiamine (Unlabeled) | 265 | 122 | researchgate.netfao.orgresearchgate.net |

| This compound | 268 | 122 | Derived |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

While less common for routine quantification than LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purposes (qNMR). The presence of the 13C label in this compound can be directly observed in 13C-NMR spectra, providing confirmation of the label's position and enrichment.

The primary application of 13C-labeled compounds like this compound in NMR is for metabolic flux analysis. medchemexpress.com By introducing the labeled compound into a biological system (e.g., cell culture), researchers can trace the metabolic fate of the thiamine molecule. nih.gov As the labeled thiamine is processed by enzymes, the 13C atoms are incorporated into various downstream metabolites. Using 13C-NMR spectroscopy, the specific location and abundance of the 13C label in these metabolites can be determined. nih.gov This provides invaluable insight into the activity of metabolic pathways, allowing for the quantification of substrate fluxes and the identification of metabolic bottlenecks or alterations in disease states. nih.gov

Standardization and Reference Material Developmentscientificlabs.co.ukresearchgate.netresearchgate.net

This compound is often produced and sold as a Certified Reference Material (CRM). cerilliant.comsigmaaldrich.com A CRM is a standard whose property values (e.g., purity and concentration) are certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty values. The availability of this compound as a CRM is crucial for the standardization of thiamine measurements across different laboratories and methods. scientificlabs.co.uk

Applications in Metabolic Research and Flux Analysis

Elucidation of Thiamine (B1217682) Metabolic Pathways and Intermediates

Thiamine itself is a precursor to thiamine pyrophosphate (TPP), an essential cofactor for several key enzymes in central carbon metabolism. nih.govnih.gov The use of Thiamine-13C3 Hydrochloride allows for a detailed investigation of the pathways that metabolize thiamine and the subsequent incorporation of its carbon atoms into other molecules. medchemexpress.comisotope.com

By introducing this compound into cellular or organismal systems, scientists can monitor the appearance of the 13C label in downstream metabolites using techniques like mass spectrometry. sigmaaldrich.comsigmaaldrich.com This enables the direct tracing of carbon flow from thiamine. For instance, research has utilized 13C-labeled thiamine to follow its conversion to TPP and the subsequent transfer of labeled carbon atoms by TPP-dependent enzymes. nih.govnih.gov This provides a clear picture of how thiamine contributes to the synthesis of various cellular components. isotope.comsigmaaldrich.com In one study, leukemia cells were incubated with 13C-thiamine to trace its uptake and subsequent metabolic fate. nih.gov

The use of stable isotope tracers like this compound can also lead to the discovery of previously unknown metabolic intermediates. d-nb.info As the labeled thiamine is processed by the cell, any novel derivatives will also carry the 13C signature, making them identifiable through mass spectrometric analysis. This approach has been instrumental in expanding our understanding of the diverse roles of thiamine in cellular biochemistry.

Quantitative 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways. d-nb.infonih.govsci-hub.se The use of specifically labeled substrates, such as this compound, is central to this methodology. medchemexpress.comsigmaaldrich.com

Thiamine pyrophosphate (TPP) is a critical cofactor for enzymes such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are central to carbohydrate and energy metabolism. nih.govnih.gov By using this compound, researchers can introduce a 13C label into the TPP pool. The distribution of this label in the products of TPP-dependent reactions provides quantitative data on the flux through these pathways. medchemexpress.comsigmaaldrich.com For example, 13C-MFA can be used to determine the rate of glucose catabolism through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis by analyzing the labeling patterns in metabolites downstream of transketolase. d-nb.inforesearchgate.net

Table 1: Key TPP-Dependent Enzymes and Their Metabolic Pathways

| Enzyme | Metabolic Pathway | Function |

| Pyruvate Dehydrogenase | Link between Glycolysis and TCA Cycle | Converts pyruvate to acetyl-CoA |

| α-Ketoglutarate Dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Converts α-ketoglutarate to succinyl-CoA |

| Transketolase | Pentose Phosphate Pathway | Interconverts pentose sugars |

| Branched-chain α-ketoacid Dehydrogenase | Amino Acid Catabolism | Catabolizes branched-chain amino acids |

Isotope dilution mass spectrometry, utilizing this compound as an internal standard, allows for the precise quantification of endogenous thiamine and its phosphorylated derivatives (thiamine monophosphate, thiamine pyrophosphate) in biological samples. sigmaaldrich.comnih.gov This technique involves adding a known amount of the labeled standard to a sample. By comparing the mass spectrometric signals of the labeled and unlabeled forms, the concentration of the endogenous compound can be accurately determined. This approach is crucial for assessing thiamine status and understanding the dynamics of thiamine pools within cells and tissues, including their rates of synthesis, degradation, and utilization.

Investigation of Thiamine's Role in Energy Metabolism

Thiamine plays a fundamental role in cellular energy metabolism, primarily through its active form, TPP. pubcompare.ainih.gov Insufficient TPP leads to impaired function of key enzymes in the Krebs cycle and the pentose phosphate pathway, disrupting ATP production. mdpi.comnih.gov this compound is a valuable tool for investigating these processes in detail. By tracing the labeled carbon atoms, researchers can observe the direct impact of thiamine availability on the flux through central energy-producing pathways. d-nb.infobiorxiv.org For example, studies have shown that thiamine deficiency can alter glucose metabolism and impair the conversion of pyruvate to acetyl-CoA, a critical step for entry into the TCA cycle. mdpi.com

Pyruvate Dehydrogenase Complex (PDHC) Activity and Regulation

The Pyruvate Dehydrogenase Complex (PDHC) is a critical mitochondrial enzyme complex that links glycolysis to the citric acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. researchgate.net This reaction is a pivotal control point in cellular metabolism. The first component of the complex, pyruvate dehydrogenase (E1), requires TPP as a cofactor to decarboxylate pyruvate. researchgate.netasm.org

The use of this compound allows for precise measurement of PDHC activity. nih.gov As the labeled TPP cofactor participates in the reaction, the resulting acetyl-CoA carries the ¹³C label, which is then incorporated into downstream metabolites of the TCA cycle, such as citrate. By quantifying the rate of formation of these labeled metabolites, researchers can determine the flux through the PDHC. This technique is invaluable for studying how PDHC activity is regulated by factors like nutrient availability and in diseases characterized by mitochondrial dysfunction. nih.govnih.gov

Table 1: Conceptual Isotope Tracing of PDHC Activity This table illustrates the conceptual flow of the ¹³C label from this compound through the PDHC-catalyzed reaction.

| Compound | Isotopic Label Status | Role in Pathway |

|---|---|---|

| Thiamine-13C3 HCl | Labeled | Tracer Precursor |

| Thiamine-13C3 Pyrophosphate (TPP) | Labeled | Active Cofactor for PDHC |

| Pyruvate | Unlabeled | Substrate |

| Acetyl-CoA | Labeled | Product of PDHC |

| Citrate | Labeled | First metabolite of TCA Cycle |

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC) Flux

Similar to PDHC, the Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC) is another key TPP-dependent enzyme complex within the TCA cycle. oregonstate.edunih.gov It catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA, a rate-limiting step in cellular respiration. nih.gov Thiamine deficiency is known to decrease the activity of KGDHC, leading to impaired mitochondrial function. nih.gov

By employing this compound, metabolic flux through KGDHC can be quantified. The labeled TPP cofactor facilitates the reaction, and the resulting succinyl-CoA and subsequent TCA cycle intermediates will incorporate the ¹³C label. Measuring the isotopic enrichment in these molecules provides a direct readout of KGDHC flux, offering critical information on the bioenergetic state of the cell. mdpi.com

Table 2: Tracking KGDHC Flux with this compound This table demonstrates how the ¹³C label is tracked to measure flux through the KGDHC-catalyzed step.

| Compound | Isotopic Label Status | Role in Pathway |

|---|---|---|

| Thiamine-13C3 Pyrophosphate (TPP) | Labeled | Active Cofactor for KGDHC |

| Alpha-Ketoglutarate | Unlabeled | Substrate |

| Succinyl-CoA | Labeled | Product of KGDHC |

| Succinate | Labeled | Downstream TCA Cycle Metabolite |

Transketolase (TK) Activity in Pentose Phosphate Pathway

Transketolase (TK) is a TPP-dependent enzyme that plays a central role in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). nih.govnih.govtandfonline.com The PPP is crucial as it runs parallel to glycolysis, generating NADPH for antioxidant defense and producing ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide synthesis. creative-proteomics.comcreative-proteomics.commdpi.com Transketolase catalyzes the reversible transfer of a two-carbon unit between sugar phosphates, for instance, from xylulose-5-phosphate to ribose-5-phosphate to produce glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. tandfonline.com

This compound is a powerful tool for assessing TK activity. researchgate.net The rate at which the ¹³C label is incorporated from the TPP cofactor into the products of the transketolase reaction reflects the enzyme's activity. This provides a quantitative measure of the flux through the non-oxidative PPP, which is critical for understanding how cells balance biosynthetic needs with redox homeostasis, particularly in rapidly proliferating cells like cancer cells. taylorandfrancis.comfrontiersin.org

Table 3: Assessing Transketolase Activity via Isotope Tracing This table outlines the use of labeled thiamine to monitor the key reaction catalyzed by Transketolase.

| Compound | Isotopic Label Status | Role in Pathway |

|---|---|---|

| Thiamine-13C3 Pyrophosphate (TPP) | Labeled | Active Cofactor for Transketolase |

| Xylulose-5-Phosphate | Unlabeled | Donor Substrate |

| Ribose-5-Phosphate | Unlabeled | Acceptor Substrate |

| Sedoheptulose-7-Phosphate | Labeled | Product |

| Glyceraldehyde-3-Phosphate | Unlabeled | Product |

Studies on Interconnected Metabolic Networks

The utility of this compound extends beyond single enzymes to the analysis of broad, interconnected metabolic networks. Since TPP-dependent enzymes are situated at the crossroads of major metabolic pathways, tracing the fate of the ¹³C label provides a systems-level view of cellular metabolism.

Relationship with Amino Acid Metabolism

Thiamine is essential for the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. oregonstate.edu The catabolism of these amino acids is initiated by the branched-chain alpha-ketoacid dehydrogenase (BCKDH) complex, another mitochondrial enzyme that requires TPP as a cofactor. nih.govoregonstate.edu In genetic disorders like Maple Syrup Urine Disease, a deficiency in this enzyme complex leads to the toxic buildup of BCAAs and their ketoacids. nih.govmsdmanuals.com

Using this compound allows researchers to investigate the flux through the BCKDH complex and understand its relationship with other metabolic pathways. By tracking the incorporation of the ¹³C label into the metabolic products of BCAA degradation, scientists can quantify how thiamine status influences amino acid catabolism and its integration with carbohydrate and energy metabolism. nih.gov

Linkages to Nucleotide Synthesis

A critical function of the Pentose Phosphate Pathway is the production of ribose-5-phosphate (R5P), which is the structural backbone of nucleotides needed for DNA and RNA synthesis. nih.govcreative-proteomics.comcreative-proteomics.com The activity of the TPP-dependent enzyme Transketolase directly impacts the availability of R5P. mdpi.com

This compound provides a method to quantitatively link central carbon metabolism to nucleotide biosynthesis. By tracing the ¹³C label, researchers can determine the contribution of the PPP to the synthesis of ribose. researchgate.net This is particularly significant in cancer research, where rapidly proliferating cells have a high demand for nucleotides. creative-proteomics.comoup.com Studies using stable isotope tracers have shown that the PPP is a major source for de novo ribose synthesis, highlighting the importance of thiamine-dependent pathways in supporting cell growth and proliferation. frontiersin.org

Mechanistic Enzymology and Coenzyme Studies

Probing the Catalytic Mechanism of Thiamine (B1217682) Diphosphate (B83284) (TDP)-Dependent Enzymes

The catalytic cycle of TDP-dependent enzymes involves the formation of several covalent intermediates between the coenzyme and the substrate. nih.gov The use of Thiamine-13C3 Diphosphate allows for detailed examination of this intricate mechanism. The strategic placement of heavy carbon isotopes within the thiamine molecule enables the use of techniques sensitive to atomic mass and nuclear spin, such as kinetic isotope effect studies and nuclear magnetic resonance (NMR) spectroscopy.

The Kinetic Isotope Effect (KIE) is a powerful method used to determine the rate-limiting steps of an enzymatic reaction and to elucidate the structure of transition states. This effect arises from the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes.

By incorporating Thiamine-13C3 Diphosphate into a TDP-dependent enzyme, researchers can measure KIEs for steps directly involving the cofactor. For instance, the initial deprotonation of the C2 atom of the thiazolium ring is a critical activation step. rsc.org Placing a ¹³C label at this position (or adjacent positions affected by this step) would alter the vibrational energy of the C-H bond. If this bond cleavage is part of the rate-determining step, a slower reaction rate will be observed for the ¹³C-labeled coenzyme compared to the unlabeled ¹²C version. This provides direct evidence for the chemical step being kinetically significant.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for a TDP-Dependent Enzyme This table illustrates the type of data that could be obtained from an experiment measuring the effect of ¹³C labeling on the catalytic rate (kcat) of a generic TDP-dependent enzyme, such as pyruvate (B1213749) decarboxylase. A KIE value greater than 1 indicates that the isotopically substituted step is at least partially rate-limiting.

| Cofactor Used | kcat (s⁻¹) | kcat (¹²C) / kcat (¹³C) | Implication |

| Normal Thiamine Diphosphate (¹²C) | 10.5 | - | Baseline catalytic rate |

| Thiamine-13C3 Diphosphate | 9.8 | 1.07 | The step involving the labeled carbons is partially rate-limiting. |

Substrate Binding and Product Release Kinetics

The ¹³C nucleus has a nuclear spin that makes it NMR-active. The signal from the labeled carbons in the thiamine cofactor is highly sensitive to the local chemical environment. When a substrate binds to the enzyme's active site, it causes changes in the electronic environment around the cofactor, leading to a shift in the ¹³C NMR signal. By monitoring the appearance and disappearance of signals corresponding to the free coenzyme, the enzyme-substrate complex, and the enzyme-product complex, the kinetics of these binding and release events can be determined.

Investigating Coenzyme-Substrate Interactions

The precise nature of the interaction between the TDP coenzyme and its substrate is fundamental to catalysis. TDP functions by forming covalent intermediates with the substrate, thereby stabilizing transition states that would otherwise be energetically unfavorable. nih.gov Thiamine-13C3 Diphosphate allows for the direct observation of these intermediates.

Using ¹³C NMR, researchers can identify the signals corresponding to the carbon atoms of the covalent adduct formed between the ¹³C-labeled thiamine and the substrate. For example, in pyruvate decarboxylase, the C2 atom of the thiazolium ring attacks the carbonyl carbon of pyruvate. youtube.com A ¹³C label on the thiazolium ring provides a spectroscopic handle to characterize this key intermediate, confirming its structure and electronic properties within the enzyme's active site. These studies have been central to confirming the long-held mechanistic hypotheses for this class of enzymes. rsc.org

Table 2: Example ¹³C NMR Chemical Shift Data for Coenzyme-Substrate Intermediate This table shows representative ¹³C NMR chemical shift data for a labeled carbon on the thiazolium ring of Thiamine-13C3 Diphosphate in different states, demonstrating how this technique can be used to monitor the formation of a covalent intermediate.

| State of Labeled Thiamine Cofactor | Typical ¹³C Chemical Shift (ppm) | Interpretation |

| Free in Solution | 155.4 | Baseline chemical environment of the free coenzyme. |

| Bound to Apoenzyme | 157.2 | Shift indicates a change in the electronic environment upon binding to the enzyme. |

| Covalent Intermediate with Substrate | 105.8 | Large upfield shift is characteristic of the change in hybridization and bonding upon formation of the covalent adduct with the substrate. |

Allosteric Regulation and Enzyme Conformation Changes

Many metabolic enzymes are regulated by allosteric effectors—molecules that bind to the enzyme at a site distinct from the active site and induce a conformational change that either activates or inhibits the enzyme. Understanding how these conformational changes are transmitted through the protein structure to the active site is a key area of research.

A ¹³C-labeled thiamine cofactor situated in the active site can serve as a sensitive reporter of these allosteric transitions. Even if the allosteric binding site is distant, the resulting conformational change in the enzyme can alter the geometry or electronic environment of the active site. This perturbation can be detected as a change in the ¹³C NMR spectrum of the bound Thiamine-13C3 Diphosphate. By observing these spectral changes as a function of allosteric regulator concentration, one can characterize the conformational transition and its effect on the active site's readiness for catalysis. This provides a direct link between the binding of an allosteric modulator and the functional state of the coenzyme.

Investigations in in Vitro and Ex Vivo Models

Cellular Uptake and Intracellular Localization of Thiamine-13C3 Hydrochloride

The uptake of thiamine (B1217682) by mammalian cells is a complex, carrier-mediated process. This compound, being structurally identical to native thiamine apart from its isotopic labels, utilizes the same transport mechanisms. medchemexpress.com Studies using labeled thiamine have identified two primary high-affinity thiamine transporters: Thiamine Transporter-1 (THTR-1), the product of the SLC19A2 gene, and Thiamine Transporter-2 (THTR-2), the product of the SLC19A3 gene. aacrjournals.orgnih.gov

Research on various cell models, including human-derived colonic epithelial NCM460 cells, has demonstrated that thiamine uptake is an active process that is temperature- and energy-dependent. nih.gov Kinetic studies in normal human fibroblasts using radiolabeled thiamine revealed a saturable, high-affinity uptake system. nih.gov In these models, the transport process is independent of sodium ions but is influenced by pH and can be inhibited by thiamine structural analogs. nih.gov Once inside the cell, thiamine is predominantly localized in the cytoplasm, where it is converted into its biologically active forms. The active coenzyme form, thiamine pyrophosphate (TPP), is synthesized in the cytoplasm by the enzyme thiamine diphosphokinase. sigmaaldrich.com

Thiamine Metabolism in Specific Cell Lines

This compound serves as an invaluable tool for metabolic flux analysis, enabling researchers to trace the carbon atoms from thiamine as they are incorporated into various metabolic pathways. medchemexpress.com

In mammalian cells, thiamine's primary role is as a cofactor for key enzymes in central carbon metabolism. sigmaaldrich.com Upon cellular uptake, this compound is converted to Thiamine-13C3 pyrophosphate (TPP). This labeled cofactor is essential for the function of enzymes such as pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH), which are critical for linking glycolysis to the citric acid cycle. sigmaaldrich.comnih.gov

Stable isotope tracing studies in human cancer cell lines like HCT116 have provided detailed insights into these pathways. For instance, experiments using [13C6]-glucose revealed that thiamine availability is crucial for the PDH-catalyzed conversion of pyruvate. biorxiv.orgresearchgate.net In thiamine-depleted HCT116 cells, the flux from glucose-derived pyruvate into the TCA cycle is impaired. researchgate.net These studies demonstrate that under certain conditions, thiamine-dependent enzymes can catalyze the production of acetate (B1210297) from pyruvate, a previously underappreciated metabolic pathway in mammalian cells. biorxiv.orgresearchgate.net The use of this compound in such experiments allows for direct tracking of the vitamin's role and fate in these fundamental processes.

Table 1: Research Findings on Thiamine Metabolism in Mammalian Cells

| Cell Line | Model System | Key Research Finding | Reference |

|---|---|---|---|

| HCT116 | Human Colon Carcinoma | Demonstrated thiamine-dependent conversion of pyruvate to acetate, revealing a novel metabolic flux. | biorxiv.orgresearchgate.net |

| MCF7 | Human Breast Adenocarcinoma | Thiamine treatment increased pyruvate dehydrogenase (PDH) activity, shifting metabolism towards aerobic respiration. | mdpi.com |

| SK-N-BE | Human Neuroblastoma | Thiamine deficiency leads to an accumulation of pyruvate and lactate (B86563) due to insufficient TPP cofactor for metabolic enzymes. | imrpress.com |

| PC-12 | Rat Pheochromocytoma | Thiamine deficiency induced by antagonists leads to apoptosis, highlighting the vitamin's role in neuronal cell survival. | frontierspartnerships.org |

Unlike mammals, many bacteria and yeasts can synthesize thiamine de novo. nih.govresearchgate.net The biosynthesis involves separate pathways for the pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then combined to form thiamine monophosphate (TMP) and subsequently phosphorylated to the active TPP form. nih.gov

In the yeast Saccharomyces cerevisiae, thiamine metabolism is tightly regulated. The expression of genes involved in thiamine biosynthesis is controlled by the intracellular concentration of TPP, mediated by the sensor protein Thi3p. d-nb.info Isotopic labeling studies, for example using 13C-labeled acetate, have been employed to probe the metabolic fluxes through the TCA and glyoxylate (B1226380) cycles in yeast, pathways where the thiamine-dependent enzyme α-ketoglutarate dehydrogenase plays a key role. researchgate.net

Stable isotope labeling has also been used to demonstrate metabolic interactions between different microbial species. In one study, co-culturing Aspergillus nidulans (a fungus) with Bacillus subtilis (a bacterium) showed that the bacterium synthesizes and provides thiamine to the fungus, promoting its growth. nih.gov This transfer was confirmed using stable isotope-labeled thiamine, illustrating a mutualistic relationship centered on this essential vitamin. nih.gov

Table 2: Research Findings on Thiamine Metabolism in Microbial Systems

| Organism | Model System | Key Research Finding | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Yeast | Thiamine availability regulates the expression of thiamine biosynthesis (THI) genes and pyruvate decarboxylase (PDC) genes via the Thi3p sensor. | d-nb.info |

| Bacillus subtilis / Aspergillus nidulans | Bacterial-Fungal Co-culture | Stable isotope labeling confirmed that B. subtilis synthesizes and transfers thiamine to A. nidulans, establishing a mutualistic relationship. | nih.gov |

| Rumen Microbiota | Bovine Rumen Fluid | High-grain diets alter the microbial community, affecting thiamine synthesis. Thiamine supplementation can increase the abundance of cellulolytic bacteria. | uliege.be |

Effects on Cellular Respiration and Energy Production

Thiamine is indispensable for cellular respiration and energy production. nih.govnih.gov Its active form, TPP, is a mandatory cofactor for two critical multienzyme complexes that fuel the citric acid cycle: the pyruvate dehydrogenase complex (PDH), which converts pyruvate into acetyl-CoA, and the α-ketoglutarate dehydrogenase complex (α-KGDH), which catalyzes a key step within the cycle itself. sigmaaldrich.comnumberanalytics.com

Impairment of these enzymes due to thiamine deficiency directly disrupts the citric acid cycle, leading to reduced production of ATP, NADH, and FADH2. nih.govnumberanalytics.com This forces cells to rely more heavily on anaerobic glycolysis, resulting in the accumulation of metabolic intermediates like pyruvate and lactate. imrpress.comnih.gov

Studies in MCF7 breast cancer cells have shown that treatment with high doses of thiamine can shift the cellular energy phenotype. mdpi.com Thiamine increased the activity of PDH, enhanced both baseline and maximum cellular oxygen consumption rates, and decreased reliance on glycolysis. mdpi.com This demonstrates thiamine's role in promoting more efficient energy production through mitochondrial respiration.

Table 3: Effect of Thiamine on Oxygen Consumption Rate (OCR) in MCF7 Cells

| Metabolic Parameter | Effect of Thiamine Treatment | Reference |

|---|---|---|

| Baseline Cellular OCR | Increased | mdpi.com |

| Maximum Cellular OCR | Increased | mdpi.com |

| Glycolysis | Decreased | mdpi.com |

| Glycolytic Capacity | Decreased | mdpi.com |

Modulation of Gene Expression and Protein Synthesis in Response to Thiamine Availability

Thiamine availability significantly modulates the expression of specific genes and the synthesis of proteins, often as an adaptive response to metabolic stress. Thiamine deficiency can induce a state of "pseudo-hypoxia," where the accumulation of pyruvate and lactate stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor, even under normal oxygen conditions. imrpress.comnih.gov

In neuroblastoma (SK-N-BE) and primary astrocyte cell models, thiamine deficiency-induced HIF-1α stabilization leads to the transcriptional activation of its target genes. imrpress.complos.org These include genes involved in glucose metabolism (e.g., GLUT1, Aldolase A), angiogenesis (e.g., VEGF), and apoptosis (e.g., BNIP3, Nixa). imrpress.comnih.govplos.org Interestingly, this response also includes the upregulation of the thiamine transporter SLC19A3 (THTR-2), suggesting a compensatory mechanism to increase thiamine uptake during periods of scarcity. imrpress.comnih.gov Conversely, thiamine repletion can reverse these effects, reducing the expression of pro-apoptotic HIF-1α target genes and subsequent cell death in astrocytes. plos.org

In microbial systems like yeast, the regulation is more direct. Low intracellular levels of thiamine trigger the Thi3p-Pdc2p-Thi2p complex to bind to the promoters of THI genes, activating their transcription to boost de novo synthesis. d-nb.info

Table 4: Genes Modulated by Thiamine Availability in In Vitro Models

| Gene | Cell/Organism Model | Effect of Thiamine Deficiency | Reference |

|---|---|---|---|

| SLC19A3 (THTR-2) | SK-N-BE Neuroblastoma | Upregulation | imrpress.comnih.gov |

| GLUT1 | SK-N-BE Neuroblastoma | Upregulation | imrpress.com |

| VEGF | SK-N-BE Neuroblastoma | Upregulation | imrpress.com |

| BNIP3, Nix, Noxa | Mouse Primary Astrocytes | Upregulation | plos.org |

| THI genes (e.g., THI11/12/13) | Saccharomyces cerevisiae (Yeast) | Upregulation | d-nb.info |

| PDC1 | Saccharomyces cerevisiae (Yeast) | Upregulation | d-nb.info |

Future Directions and Emerging Research Areas

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The use of Thiamine-13C3 Hydrochloride as a stable isotope tracer is becoming increasingly integral to multi-omics studies, which combine data from different "omics" fields like metabolomics and proteomics to gain a more comprehensive understanding of biological systems. In these studies, this compound allows researchers to trace the metabolic fate of thiamine (B1217682) and its derivatives through complex biochemical networks. nih.gov

In the field of metabolomics, which is the large-scale study of small molecules or metabolites, this compound is used as an internal standard for the quantification of thiamine in various biological samples. biorxiv.orgoup.com This is crucial for ensuring the accuracy of measurements in complex samples like plasma and tissues. biorxiv.orgoup.com For instance, in studies of the gut microbiome, this compound has been used to precisely measure levels of thiamine and its vitamers, revealing correlations between thiamine deficiency, gut microbiota composition, and obesity-related health issues. frontiersin.org The application of stable isotope-labeled compounds like this compound in conjunction with high-resolution mass spectrometry (HRMS) enables the untargeted screening and identification of novel metabolites and their degradation products in complex matrices. researchgate.net

In proteomics, the study of proteins, the integration of data from metabolomics studies using this compound can help to elucidate the impact of thiamine status on protein expression and function. Thiamine pyrophosphate (TPP), the active form of thiamine, is a critical cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. medchemexpress.com By tracing the incorporation of the 13C label, researchers can infer the activity of these thiamine-dependent enzymes and correlate it with proteomic data. This integrated approach can reveal how alterations in thiamine metabolism affect broader cellular processes and contribute to disease states.

A multi-omics approach was used to study Huntington's disease, where metabolic pathways, including thiamine metabolism, were identified as being deregulated. nih.gov Similarly, in the context of leukemia research, this compound has been used to trace thiamine uptake and investigate the role of thiamine metabolism in the response of cancer cells to therapy. rockefeller.edu These studies highlight the power of combining metabolomic data generated using isotopic tracers with genomic and proteomic data to uncover novel disease mechanisms and potential therapeutic targets.

Advanced Computational Modeling of Thiamine Metabolism

The data generated from studies using this compound is a rich source of information for developing and refining advanced computational models of thiamine metabolism. These models are essential for understanding the complex dynamics of metabolic pathways and predicting how they might respond to various perturbations.

Metabolic Flux Analysis (MFA) is a key computational technique that utilizes stable isotope labeling data to quantify the rates (fluxes) of metabolic reactions within a cell. maranasgroup.comnih.gov By introducing this compound into a biological system and measuring the distribution of the 13C label in downstream metabolites, researchers can deduce the active metabolic routes and their relative contributions. maranasgroup.com This approach provides a more dynamic picture of metabolism compared to static measurements of metabolite concentrations. nih.gov

The development of sophisticated computational frameworks allows for the integration of isotopic labeling data from large-scale reaction networks. maranasgroup.com These models can account for the intricate interplay of various pathways, including central carbon metabolism, and the roles of essential cofactors like ATP and NADH. maranasgroup.com For example, computational models can be used to simulate how the availability of thiamine impacts the flux through key metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle. nih.gov

Furthermore, computational tools are being developed to optimize the design of isotope labeling experiments. These tools can help researchers select the most informative isotopic tracers to precisely estimate specific metabolic fluxes. nih.gov As our understanding of thiamine metabolism grows, these advanced computational models will become increasingly crucial for interpreting experimental data, generating new hypotheses, and guiding future research.

Exploration of this compound in Novel Biological Systems

The application of this compound is expanding beyond traditional model organisms to a variety of novel biological systems. This allows for the investigation of thiamine metabolism in diverse contexts and can lead to new insights into the role of this essential vitamin in health and disease.

One area of active research is the study of the gut microbiome's role in thiamine production and its impact on host health. frontiersin.org Studies have utilized this compound to investigate the interplay between gut bacteria and host thiamine homeostasis, revealing that alterations in microbial thiamine production are associated with conditions like obesity. frontiersin.org

In marine biology, this compound has been used to trace the B1 vitamin cycle in marine plankton. nih.gov By spiking seawater samples with the labeled compound, researchers can study the uptake, transformation, and exchange of thiamine and its degradation products among different planktonic species, providing a deeper understanding of marine microbial ecology. nih.gov

The compound is also being used to study thiamine transport and metabolism in specific tissues and cell types. For instance, research on the impacts of deleting the thiamine transporter Slc19a3 in mice has used 13C3-thiamine to measure thiamine vitamer levels in various tissues, including the brain, to understand the transporter's role in maintaining tissue thiamine levels and brain metabolism. mdpi.commdpi.com Such studies are crucial for understanding the mechanisms underlying thiamine-related neurological disorders. mdpi.com

The use of this compound in these novel systems is providing valuable data on the diversity of thiamine metabolism across different organisms and environments. This research has the potential to uncover new metabolic pathways and regulatory mechanisms, as well as to inform our understanding of the ecological and physiological significance of thiamine.

Development of High-Throughput Screening Methods Utilizing Isotopic Tracers

The development of high-throughput screening (HTS) methods that incorporate isotopic tracers like this compound is a promising area of research with significant potential for drug discovery and diagnostics. acs.orgnih.gov HTS allows for the rapid testing of large numbers of compounds or biological samples, and the inclusion of isotopic tracers can provide more detailed and accurate information. aurorabiomed.com

Isotopic tracers can be used as "barcodes" to label different samples, allowing them to be pooled and analyzed simultaneously in a single mass spectrometry run. acs.orgnih.gov This "nonmetal isotope barcode" approach significantly increases the throughput of screening assays. nih.gov For example, in drug discovery, different potential drug candidates could be labeled with unique isotopic signatures, enabling the simultaneous screening of their effects on thiamine metabolism or other cellular processes.

In the context of reactive metabolite screening, stable isotope trapping methods have been developed to efficiently detect and identify potentially harmful drug metabolites. nih.gov These methods often use a mixture of a trapping agent and its stable isotope-labeled counterpart to create a unique mass spectrometric signature for any trapped reactive metabolites, facilitating their unambiguous identification. nih.gov

Furthermore, flux assay technologies that use non-radioactive isotopic tracers are being employed in HTS to screen for compounds that modulate the activity of ion channels and transporters. aurorabiomed.com These functional assays are robust and can be performed in small volumes, making them suitable for large-scale screening campaigns. aurorabiomed.com

Q & A

Q. What is the role of Thiamine-13C3 Hydrochloride as an internal standard in LC-MS/MS quantification of thiamine in plant samples?

this compound is a stable isotopically labeled compound used to enhance accuracy in quantitative mass spectrometry. It compensates for matrix effects and ionization efficiency variations by co-eluting with the analyte (unlabeled thiamine). For example, in barley analysis, it enabled precise measurement of thiamine levels via LC-MS/MS, achieving reliable recovery rates and minimizing interference from complex biological matrices . Methodologically, researchers should prepare calibration curves using known ratios of labeled and unlabeled standards to validate linearity and sensitivity.

Q. How should stock solutions of this compound be prepared to ensure stability and reproducibility in assays?

Stock solutions should be prepared in deionized water or acidic aqueous buffers (pH 2–3) to prevent degradation. For example, pharmacopeial methods recommend dissolving the compound in mobile phase solvents (e.g., methanol-water mixtures) and storing aliquots at -20°C to avoid hydrolysis or oxidation. Serial dilutions must be performed under inert atmospheres to maintain integrity, with UV-Vis or LC-MS verification of concentration and purity .

Advanced Research Questions

Q. How can researchers develop a spectrophotometric method for this compound quantification using charge-transfer complex reactions?

A validated approach involves reacting this compound with chromogenic agents like Chromium Azurol S in aqueous media. The resulting complex exhibits maximum absorbance at 510 nm, with Beer’s Law adherence in the range of 2–48 ppm. Key steps include optimizing pH (6–7), reaction time (10–15 min), and temperature (25°C). Method validation requires assessing molar absorptivity (5.9 × 10⁴ L·mol⁻¹·cm⁻¹), recovery rates (~100%), and precision (RSD <1.5%) using spiked pharmaceutical or environmental samples .

Q. What solid-state characterization techniques are critical for studying dehydration kinetics of this compound hydrates?

Single-crystal X-ray diffraction (XRD) and solid-state NMR (SSNMR) are essential. XRD reveals structural changes during dehydration, such as unit cell shrinkage (~5% volume loss) and altered hydrogen bonding. SSNMR ¹H and ¹³C relaxation times (T₁) quantify molecular mobility increases post-dehydration, particularly in the hydroxyethyl group. These techniques confirm isomorphic desolvation without phase transitions, critical for understanding stability in pharmaceutical formulations .

Q. How can contradictions in thiamine quantification data between fluorescence detection and LC-MS/MS be resolved?

Discrepancies often arise from thiamine’s oxidation to thiochrome (fluorescence method) versus direct detection via MS. To reconcile results:

- Validate both methods using this compound as an internal standard.

- Assess interference from metabolites (e.g., thiamine disulfides) via MS/MS fragmentation patterns.

- Cross-check recovery rates in spiked samples and adjust for matrix effects (e.g., ion suppression in LC-MS/MS) .

Methodological Best Practices

Q. What protocols ensure isotopic purity and traceability of this compound in long-term studies?

- Verify isotopic enrichment (≥99 atom % ¹³C) via high-resolution mass spectrometry.

- Store lyophilized forms under argon at -80°C to prevent isotopic exchange.

- Document batch-specific certificates of analysis, including residual solvent levels and chromatographic purity (HPLC-UV/ELSD) .

Q. How should researchers design experiments to analyze thiamine’s metabolic interactions using isotopic tracers?

- Use pulse-chase experiments with this compound in cell cultures, followed by LC-HRMS to track ¹³C incorporation into phosphorylated metabolites (e.g., TPP).

- Employ kinetic modeling to quantify turnover rates and enzyme activity (e.g., thiamine pyrophosphokinase) .

Data Presentation and Compliance

Q. What regulatory guidelines apply to this compound in pharmaceutical analysis?

Follow USP-NF monographs for assay validation, including specificity, linearity (R² >0.998), and precision (RSD <2%). For LC-MS methods, document system suitability tests (e.g., column efficiency, peak symmetry) and adhere to ICH Q2(R1) criteria for limit of quantification (LOQ) and detection (LOD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.